
2-Oxo-2-(2-thienyl)ethyl thiocyanate
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Overview
Description
2-Oxo-2-(2-thienyl)ethyl thiocyanate is a chemical compound with the molecular formula C7H5NOS2 and a molecular weight of 183.252 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It features a thienyl group, which is a sulfur-containing heterocycle, and a thiocyanate group, which is a functional group containing sulfur, nitrogen, and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-thienyl)ethyl thiocyanate typically involves the reaction of 2-thienylacetic acid with thiocyanate reagents under specific conditions. One common method is the reaction of 2-thienylacetic acid with ammonium thiocyanate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2-thienyl)ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like primary amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Corresponding substituted products, such as thiocyanate derivatives.
Scientific Research Applications
2-Oxo-2-(2-thienyl)ethyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2-thienyl)ethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. Additionally, the thienyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Butoxyethoxy)-ethyl thiocyanate
- 2-Naphthoylmethyl thiocyanate
- 2-(2-Chlorophenyl)-1-cyanoethyl thiocyanate
- 1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate
- 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate
- 4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate
- (5-Formyl-2-furyl)methyl thiocyanate
- 2-(2-Thiocyanatoethoxy)ethyl thiocyanate
- 2-(Methylanilino)-2-oxoethyl thiocyanate
- 2-[2-(2-Thiocyanatoethoxy)ethoxy]ethyl thiocyanate
Uniqueness
2-Oxo-2-(2-thienyl)ethyl thiocyanate is unique due to its combination of a thienyl group and a thiocyanate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Biological Activity
2-Oxo-2-(2-thienyl)ethyl thiocyanate, a thiocyanate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a thienyl group and possesses a thiocyanate functional group, which is known for its diverse biological effects, including antimicrobial, antifungal, and anticancer properties.
- Chemical Formula : C7H6N2OS
- CAS Number : 43045-25-6
- Molecular Weight : 166.20 g/mol
Antimicrobial Activity
Research indicates that thiocyanate compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiocyanates against a range of bacterial strains. The mechanism is thought to involve the disruption of microbial cell membranes and interference with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
Thiocyanates have also been investigated for their antifungal properties. In vitro studies demonstrate that this compound exhibits activity against several fungal species, including Candida albicans and Aspergillus niger.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 8 µg/mL |
Aspergillus niger | 16 µg/mL |
Anticancer Properties
The anticancer potential of thiocyanate derivatives has been explored in various studies. Notably, a study reported that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HT-29 (Colon Cancer) | 12 |
The biological activity of this compound can be attributed to its ability to form reactive species that interact with cellular macromolecules. The thiocyanate group is known to generate reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can trigger apoptotic pathways, thereby exerting cytotoxic effects on cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiocyanates, including this compound. Results indicated a strong correlation between the structure of the compound and its antimicrobial potency.
- Anticancer Research : Another study focused on the anticancer properties of this compound, demonstrating its ability to induce apoptosis in MCF-7 cells through mitochondrial pathway activation.
Properties
CAS No. |
43045-25-6 |
---|---|
Molecular Formula |
C7H5NOS2 |
Molecular Weight |
183.3 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) thiocyanate |
InChI |
InChI=1S/C7H5NOS2/c8-5-10-4-6(9)7-2-1-3-11-7/h1-3H,4H2 |
InChI Key |
IUIZVMMQXBXFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC#N |
Origin of Product |
United States |
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